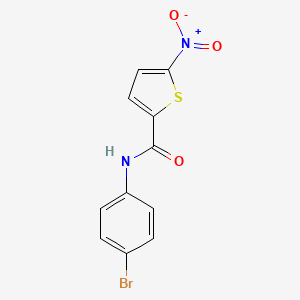

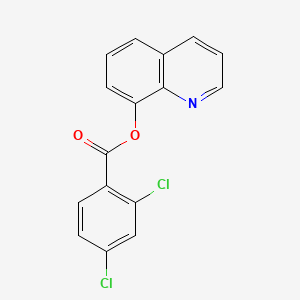

N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide" is a derivative of nitrothiophene, which is a class of compounds known for their potential applications in various fields, including materials science and biomedicine. The presence of a nitro group and a carboxamide group in the molecule suggests that it could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of nitrothiophene derivatives often involves multi-step reactions, starting from simpler thiophene compounds. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through successive direct lithiations and a bromination reaction, starting from thiophene, with an overall yield of 47% . Similarly, nitrothiophene carboxamides with various side chains have been prepared by treating thiophenecarbonyl chloride with the appropriate amines . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives is characterized by the planarity of the carboxamide group with the aromatic thiophene ring, as seen in N-butylthiophene-3-carboxamide . This planarity can influence the compound's stacking and intermolecular interactions, which are crucial for its chemical reactivity and potential applications in material science.

Chemical Reactions Analysis

Nitrothiophene derivatives can undergo various chemical reactions, including debromination, which has been studied in the context of secondary steric effects . The presence of substituents on the thiophene ring can influence the rate of such reactions due to steric hindrance, which could be relevant for the compound . Additionally, the reactivity of the nitro group and the carboxamide linkage could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene derivatives are influenced by their molecular structure. For example, the glass transition temperatures and solubility of polyamides containing phenylated thiophene units have been reported, which could provide insights into the thermal and solubility properties of "N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide" . Moreover, the formation of metal complexes with thiophene derivatives has been characterized, indicating the potential coordination chemistry of the compound .

Aplicaciones Científicas De Investigación

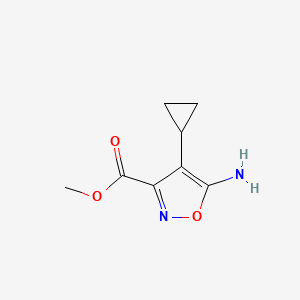

Novel Synthesis Methods

One area of application is in the development of novel synthesis methods for complex organic compounds. For instance, Morabia and Naliapara (2014) developed a simple and efficient one-pot synthesis method for a series of novel compounds, demonstrating the utility of similar chemical structures in creating complex molecules under mild reaction conditions with good yields. This method's operational simplicity could be applicable to the synthesis of N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide analogs, suggesting its potential in streamlining synthetic processes in organic chemistry (Morabia & Naliapara, 2014).

Antimicrobial Applications

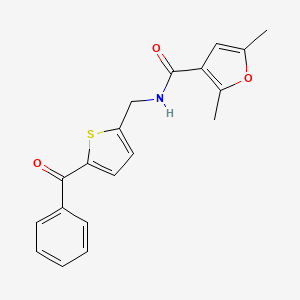

Another significant application area is the investigation of antimicrobial activities. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogs and evaluated their antibacterial activities against drug-resistant bacteria. This research indicates the potential of N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide and its analogs in developing new antimicrobial agents, especially against drug-resistant strains, by exploring different substituents and core structures to enhance activity (Siddiqa et al., 2022).

Molecular Interaction Studies

Furthermore, compounds with similar structures have been used to study molecular interactions, such as in the work by Hong-xun (2011), where the crystal structure of a related compound was determined, providing insights into molecular arrangements and interactions. These studies are crucial for understanding the physicochemical properties of such compounds, which can inform their application in drug design and material science (Chi Hong-xun, 2011).

Antiviral Research

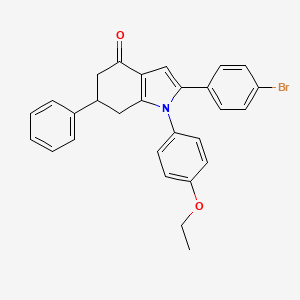

Moreover, research into antiviral activities of related compounds, like the study by Pan et al. (2015) on N-benzyl-N-phenylthiophene-2-carboxamide analogues as enterovirus inhibitors, highlights the potential for using N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide in antiviral research. This suggests a pathway for exploring the antiviral capabilities of similar compounds, particularly against emerging viral pathogens (Pan et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3S/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMBTUPGDOLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2528396.png)

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)

![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)